Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and a tetrahydropyridinone ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridinone core, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the attachment of the ethyl sulfanyl acetate moiety.
Formation of Tetrahydropyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.
Introduction of Cyano and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents like cyanide salts and methoxyphenyl halides.
Attachment of Ethyl Sulfanyl Acetate: This step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate: Similar in having a cyano and methoxyphenyl group but lacks the tetrahydropyridinone ring and sulfanyl acetate moiety.
Ethyl cyano(3,4-dimethoxyphenyl)acetate: Contains an additional methoxy group and lacks the tetrahydropyridinone ring.
Uniqueness
Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C17H18N2O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-24-17-14(9-18)13(8-15(20)19-17)11-5-4-6-12(7-11)22-2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) |
InChI Key |
VOJYJPCUOBFFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
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